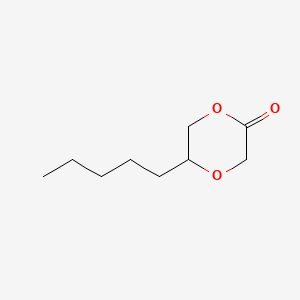5-Pentyl-1,4-dioxan-2-one
CAS No.: 93263-93-5
Cat. No.: VC17128665
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 93263-93-5 |
|---|---|
| Molecular Formula | C9H16O3 |
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | 5-pentyl-1,4-dioxan-2-one |
| Standard InChI | InChI=1S/C9H16O3/c1-2-3-4-5-8-6-12-9(10)7-11-8/h8H,2-7H2,1H3 |
| Standard InChI Key | AYJJZBHSZOCJJX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC1COC(=O)CO1 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
5-Pentyl-1,4-dioxan-2-one has the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol. Its IUPAC name, 5-pentyl-1,4-dioxan-2-one, reflects the positioning of the pentyl group at the fifth carbon of the dioxanone ring. The canonical SMILES representation (CCCCCC1COC(=O)CO1) and InChIKey (AYJJZBHSZOCJJX-UHFFFAOYSA-N) further delineate its connectivity and stereochemical features .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 93263-93-5 | |
| Molecular Formula | C₉H₁₆O₃ | |
| Molecular Weight | 172.22 g/mol | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Density | 1.12 g/cm³ (predicted) | |
| pKa | ~14 (weakly basic) |
Structural Analysis
The compound’s six-membered ring incorporates two oxygen atoms at positions 1 and 4, with a ketone group at position 2 and a pentyl chain at position 5. This configuration imparts moderate polarity, facilitating solubility in organic solvents like tetrahydrofuran and toluene . Nuclear magnetic resonance (NMR) studies confirm the presence of distinct proton environments, including a singlet for the carbonyl-adjacent methylene group (δ 4.95 ppm) and multiplet signals for the pentyl chain .
Synthesis Methods
Acid-Catalyzed Cyclization
A widely cited method involves the reaction of dihydroxyacetone with trialkoxyalkanes in the presence of acetic acid. This one-pot synthesis leverages in situ generation of dioxanone intermediates, minimizing purification steps. For example, heating dihydroxyacetone with triethoxypropane at 80°C for 12 hours yields 5-pentyl-1,4-dioxan-2-one with ~65% efficiency.
Vapor-Phase Pyrolysis
The patent US5326887A describes a vapor-phase process for synthesizing related 1,4-dioxane-2,5-diones. By passing α-hydroxy acid oligomers over a fixed-bed γ-alumina catalyst at 150–350°C, cyclic dimers form via pyrolytic ring closure . Although optimized for unsymmetrical diones, this method is adaptable to 5-pentyl derivatives by selecting pentyl-substituted α-hydroxy acids as precursors .
Table 2: Comparison of Synthesis Approaches
| Method | Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Acid-catalyzed | 80°C, 12 h, acetic acid | 65 | Simple setup, minimal purification |
| Vapor-phase pyrolysis | 150–350°C, γ-Al₂O₃ catalyst | 72–90 | High selectivity, scalable |
Applications in Organic Chemistry
Building Block for Complex Molecules
The compound’s ketone and ether functionalities enable diverse transformations:
-
Nucleophilic acyl substitutions: Reacts with amines to form amides, useful in peptide mimetics.
-
Ring-opening polymerization: Serves as a monomer for degradable polyesters, analogous to polylactic acid .
-
Chiral synthesis: The pentyl side chain introduces asymmetry, aiding in the production of enantiomerically pure pharmaceuticals .
Polymer Science
In the patent US5326887A, 1,4-dioxane-2,5-diones are highlighted as precursors for polymers with tunable degradation rates. For instance, copolymerizing 5-pentyl-1,4-dioxan-2-one with lactide enhances material flexibility while maintaining biodegradability .
Discrepancies in Literature
A conflicting CAS number (65504-96-3) appears in the FooDB entry for “5(6)-Pentyl-1,4-dioxan-2-one,” described as a fruity-tasting compound . This discrepancy suggests potential isomerism or database errors. Researchers should verify CAS numbers when sourcing reagents.
Future Directions
Current gaps include:
-
Toxicological profiling: Acute and chronic toxicity studies in model organisms.
-
Material applications: Development of 5-pentyl-derived polymers for medical implants.
-
Catalytic optimization: Enhancing synthesis yields via heterogeneous catalysts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume